molecular formula C12H16N2O2S B185397 N,N-diallyl-4-aminobenzenesulfonamide CAS No. 193891-96-2

N,N-diallyl-4-aminobenzenesulfonamide

Cat. No.: B185397
CAS No.: 193891-96-2
M. Wt: 252.33 g/mol
InChI Key: AXARZLMYPYOPDX-UHFFFAOYSA-N
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Description

N,N-diallyl-4-aminobenzenesulfonamide is an organic compound with the molecular formula C12H16N2O2S and a molecular weight of 252.34 g/mol This compound is characterized by the presence of two allyl groups attached to the nitrogen atom of the sulfonamide group, and an amino group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diallyl-4-aminobenzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with allyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-diallyl-4-aminobenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The amino group on the benzene ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions.

Major Products Formed

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the benzene ring.

Scientific Research Applications

N,N-diallyl-4-aminobenzenesulfonamide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-diallyl-4-aminobenzenesulfonamide is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The presence of the sulfonamide group suggests potential interactions with proteins and other biomolecules through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-diallyl-4-aminobenzenesulfonamide is unique due to the presence of allyl groups, which confer distinct chemical reactivity and potential biological activity compared to its methyl, ethyl, or propyl analogs. The allyl groups can participate in additional chemical reactions, such as polymerization and cross-linking, which are not possible with the other alkyl groups.

Properties

IUPAC Name

4-amino-N,N-bis(prop-2-enyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2S/c1-3-9-14(10-4-2)17(15,16)12-7-5-11(13)6-8-12/h3-8H,1-2,9-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXARZLMYPYOPDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366715
Record name N,N-diallyl-4-aminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193891-96-2
Record name N,N-diallyl-4-aminobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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